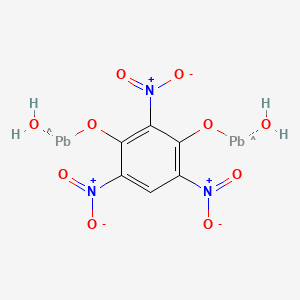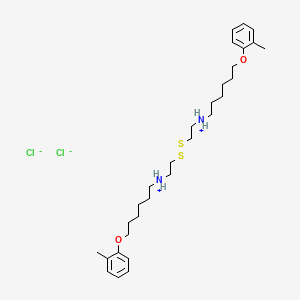
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride is a chemical compound that features a mercapto group (-SH) and an amine group (-NH2) attached to a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-2-Mercaptocyclobutylmethylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with a thiol and an amine under acidic conditions to form the desired compound. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce a variety of amine derivatives.
Wissenschaftliche Forschungsanwendungen
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (trans)-2-Mercaptocyclobutylmethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amine group can interact with various receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutylamine: Similar in structure but lacks the mercapto group.
2-Mercaptocyclobutanone: Contains a ketone group instead of an amine group.
Cyclobutylmethylamine: Similar but without the mercapto group.
Uniqueness
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride is unique due to the presence of both the mercapto and amine groups on the cyclobutane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
41551-80-8 |
|---|---|
Molekularformel |
C5H12ClNS |
Molekulargewicht |
153.67 g/mol |
IUPAC-Name |
[(1S,2R)-2-sulfanylcyclobutyl]methylazanium;chloride |
InChI |
InChI=1S/C5H11NS.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |
InChI-Schlüssel |
LLQWRFCGJTVBGN-UYXJWNHNSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H]1C[NH3+])S.[Cl-] |
Kanonische SMILES |
C1CC(C1C[NH3+])S.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)

![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)




